molecular formula C18H20ClN3O2 B268971 N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide

Cat. No. B268971
M. Wt: 345.8 g/mol
InChI Key: WMAXCSDJWCUQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. It was initially developed as a Raf kinase inhibitor, but has since been found to have multiple targets, including VEGFR, PDGFR, and c-Kit. In

Scientific Research Applications

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has also been found to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth. In addition, N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been studied for its potential applications in other diseases, such as psoriasis and rheumatoid arthritis.

Mechanism of Action

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 inhibits multiple signaling pathways that are involved in tumor growth and angiogenesis. It targets the Raf/MEK/ERK pathway, which is involved in cell proliferation and survival, as well as the VEGFR and PDGFR pathways, which are involved in angiogenesis. N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 also inhibits c-Kit, which is involved in the growth and survival of certain types of cancer cells.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. It inhibits the phosphorylation of multiple proteins involved in cell proliferation and angiogenesis, including ERK, AKT, and STAT3. N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 also inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 is that it has been extensively studied and has a well-established mechanism of action. It is also available commercially, making it easy to obtain for lab experiments. However, one limitation is that it has been found to have off-target effects, inhibiting other kinases in addition to its intended targets. This can complicate the interpretation of experimental results and make it difficult to determine the specific effects of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006.

Future Directions

There are several future directions for research on N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006. One area of interest is the development of combination therapies that include N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006. It has been shown to have synergistic effects when combined with other drugs, such as sorafenib and erlotinib. Another area of interest is the development of new formulations of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 that can improve its pharmacokinetics and increase its efficacy. Finally, there is ongoing research into the use of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 in other diseases, such as psoriasis and rheumatoid arthritis, which may lead to new therapeutic applications for this compound.
Conclusion:
In conclusion, N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. It has a well-established mechanism of action and has been shown to have anti-angiogenic effects and induce apoptosis in cancer cells. While it has some limitations, such as off-target effects, it remains a promising compound for future research and development.

Synthesis Methods

The synthesis of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 involves the reaction of 4-chloroaniline with sec-butyl isocyanate to form N-(sec-butyl)-4-chloroaniline. This intermediate is then reacted with 3-amino-N-(2,6-dimethylphenyl)benzamide to yield N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006. The synthesis has been optimized to produce high yields of pure product.

properties

Product Name

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

N-butan-2-yl-3-[(4-chlorophenyl)carbamoylamino]benzamide

InChI

InChI=1S/C18H20ClN3O2/c1-3-12(2)20-17(23)13-5-4-6-16(11-13)22-18(24)21-15-9-7-14(19)8-10-15/h4-12H,3H2,1-2H3,(H,20,23)(H2,21,22,24)

InChI Key

WMAXCSDJWCUQRQ-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.